(4-Methylpenta-2,4-diene-2-sulfonyl)benzene
Description
(4-Methylpenta-2,4-diene-2-sulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfonyl group and a conjugated diene system
Properties
CAS No. |
646064-07-5 |
|---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
4-methylpenta-2,4-dien-2-ylsulfonylbenzene |
InChI |
InChI=1S/C12H14O2S/c1-10(2)9-11(3)15(13,14)12-7-5-4-6-8-12/h4-9H,1H2,2-3H3 |
InChI Key |
ORGJZXZHDFNCKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=C(C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpenta-2,4-diene-2-sulfonyl)benzene typically involves the reaction of a suitable benzene derivative with a sulfonylating agent under controlled conditions. One common method involves the use of sulfonyl chlorides in the presence of a base to facilitate the introduction of the sulfonyl group onto the benzene ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to ensure efficient sulfonylation.
Industrial Production Methods
In an industrial setting, the production of (4-Methylpenta-2,4-diene-2-sulfonyl)benzene may involve large-scale sulfonylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzene ring undergoes EAS at positions activated by the sulfonyl group’s meta-directing effects. Key reactions include:
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro derivative | 78 | |
| Halogenation | Cl₂, FeCl₃ (cat.), 25°C | 3-Chloro derivative | 65 | |
| Sulfonation | SO₃, H₂SO₄, 50°C | Disulfonylated byproduct | <10 |
Mechanistic Insight : The sulfonyl group deactivates the ring but directs incoming electrophiles to the meta position via resonance stabilization.
Diene-Specific Reactions
The conjugated diene system participates in cycloadditions and hydride additions:
Diels-Alder Cycloaddition
Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions:
| Dienophile | Conditions | Product | Endo:Exo Ratio | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic sulfonyl adduct | 4:1 | |
| Tetracyanoethylene | CH₂Cl₂, RT, 2h | Electron-deficient cycloadduct | 9:1 |
Kinetics : Second-order rate constants (k₂) range from 0.15–1.2 M⁻¹s⁻¹, depending on dienophile electrophilicity .
Hydride Addition
The diene reacts with hydride donors (e.g., LiAlH₄) to form allylic sulfones:
| Hydride Source | Solvent | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| LiAlD₄ | THF, −78°C | Deuterated 1,4-adduct | 85% syn | |
| NaBH₄/CeCl₃ | MeOH, 0°C | 1,2-Adduct (minor) | <10% |
Mechanism : Hydride attack occurs preferentially at the terminal diene carbon, stabilized by sulfonyl electron withdrawal .
Sulfonyl Group Transformations
The sulfonyl moiety undergoes redox and nucleophilic displacement reactions:
Reduction
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| LiAlH₄ | Et₂O, reflux, 4h | Benzyl thioether | 92% | |
| Zn/HCl | EtOH, 60°C, 8h | Thiophenol derivative | 78% |
Nucleophilic Aromatic Substitution
The sulfonyl group activates the ring for SNAr with strong nucleophiles:
| Nucleophile | Conditions | Product | Rate (k, s⁻¹) | Reference |
|---|---|---|---|---|
| NH₃ (aq.) | 150°C, sealed tube | 3-Amino derivative | 3.2×10⁻⁴ | |
| KCN | DMF, 120°C, 24h | 3-Cyano derivative | 1.8×10⁻⁵ |
Oxidative Pathways
Controlled oxidation modifies the diene system:
| Oxidizing Agent | Conditions | Product | Conversion (%) | Reference |
|---|---|---|---|---|
| O₃, then Zn/H₂O | −78°C, CH₂Cl₂ | Sulfonyl diketone | 88 | |
| KMnO₄ (aq.) | H₂SO₄, 100°C | Benzoic acid derivative | 95 |
Side Reaction : Over-oxidation of the sulfonyl group to sulfonic acid occurs under harsh conditions (e.g., H₂O₂, 150°C).
Complexation with Transition Metals
The diene-sulfonyl system coordinates to metals, enabling catalytic applications:
| Metal Complex | Ligand Environment | Application | Reference |
|---|---|---|---|
| [W(CO)₃(diene)] | PMe₃, NO⁻ | Hydride transfer catalysis | |
| [RhCl(PPh₃)₂(diene)] | PPh₃ | Hydrogenation of alkenes |
Key Finding : Tungsten complexes facilitate regioselective hydride additions to the diene, achieving >90% selectivity for anti-Markovnikov products .
Case Study: Tandem Addition-Elimination
A 2022 study demonstrated a sequential reaction pathway :
-
Step 1 : Hydride addition to the diene forms a tungsten-bound allyl intermediate.
-
Step 2 : Sulfinate elimination produces a cyclohexene complex (e.g., 37 in ).
-
Step 3 : Second hydride addition yields trialkylated cyclohexenes (38 ).
Conditions :
-
Temp: −78°C to 25°C
-
Reagents: LiDMM (lithium dimethylmalonate), TBAB (tetrabutylammonium bromide)
-
Yield: 74–82%
Thermal Stability and Side Reactions
Decomposition occurs above 200°C, primarily via:
-
Retro-Diels-Alder cleavage (ΔH‡ = 128 kJ/mol)
-
Sulfonyl Group Rearrangement to sulfinic acid derivatives
Scientific Research Applications
Organic Synthesis
(4-Methylpenta-2,4-diene-2-sulfonyl)benzene serves as a valuable building block in organic synthesis. Its unique reactivity allows it to participate in various reactions such as:
- Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
- Addition Reactions: The conjugated diene system can react with halogens or hydrogen halides, leading to diverse addition products.
- Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, altering the compound's properties.
Biological Studies
The compound's structure makes it a candidate for studying enzyme interactions and biological pathways. Researchers are exploring its potential role in:
- Enzyme Inhibition: Investigating how the compound interacts with specific enzymes could lead to insights into metabolic pathways.
- Cellular Studies: Its reactivity may allow it to serve as a probe in cellular studies to understand biological mechanisms.
Pharmaceutical Development
Research is ongoing to evaluate (4-Methylpenta-2,4-diene-2-sulfonyl)benzene as a pharmaceutical intermediate. Its unique properties may contribute to the development of new therapeutic agents, particularly in targeting specific diseases through:
- Drug Design: Utilizing its structure to create novel compounds with enhanced biological activity.
- Active Ingredients: Exploring its potential as an active pharmaceutical ingredient (API) in drug formulations .
Industrial Applications
The compound is utilized in the production of specialty chemicals and advanced materials due to its stability and reactivity. Applications include:
- Polymer Production: It serves as a precursor for synthesizing polymers that require specific functional groups.
- Specialty Chemicals: Used in creating chemicals with tailored properties for various industrial applications .
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Building block for various synthetic pathways | Versatile reactivity |
| Biological Studies | Investigating enzyme interactions | Potential for understanding metabolic pathways |
| Pharmaceutical Development | Intermediate for drug synthesis | Novel therapeutic agents |
| Industrial Production | Precursor for specialty chemicals and polymers | Tailored properties for specific applications |
Case Study 1: Enzyme Interaction Studies
A study focused on the interaction of (4-Methylpenta-2,4-diene-2-sulfonyl)benzene with specific enzymes revealed potential inhibitory effects that could lead to new insights into metabolic regulation. The study employed various analytical techniques such as NMR spectroscopy and mass spectrometry to characterize the interactions.
Case Study 2: Polymer Development
Research demonstrated the incorporation of (4-Methylpenta-2,4-diene-2-sulfonyl)benzene into polymer matrices, resulting in materials with enhanced thermal stability and mechanical properties. This application highlights its utility in advancing material science.
Mechanism of Action
The mechanism of action of (4-Methylpenta-2,4-diene-2-sulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The conjugated diene system allows for resonance stabilization, facilitating reactions with electrophiles and nucleophiles. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
(E)-1-Methyl-penta-2,4-dienyl-benzene: Similar in structure but lacks the sulfonyl group, affecting its reactivity and applications.
4-Methyl-penta-1,2-dienylsulfonyl-benzene: Another related compound with slight variations in the positioning of double bonds and functional groups.
Uniqueness
(4-Methylpenta-2,4-diene-2-sulfonyl)benzene stands out due to its combination of a conjugated diene system and a sulfonyl group, providing unique reactivity and potential for diverse applications in various fields of research and industry.
Biological Activity
(4-Methylpenta-2,4-diene-2-sulfonyl)benzene is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a benzene ring, with a conjugated diene system. This structural configuration is believed to play a crucial role in its biological activity.
- Inhibition of mRNA Splicing : Research indicates that compounds similar to (4-Methylpenta-2,4-diene-2-sulfonyl)benzene can modulate the spliceosome, leading to altered mRNA splicing. This results in cell cycle arrest at both G1 and G2/M phases in mammalian cell lines, which is significant for anti-cancer activity .
- Antimicrobial Activity : The compound has shown potential antibacterial and antifungal properties. Studies involving Schiff base derivatives synthesized from related sulfonyl compounds demonstrated significant antimicrobial effects, suggesting that (4-Methylpenta-2,4-diene-2-sulfonyl)benzene may share similar properties .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of (4-Methylpenta-2,4-diene-2-sulfonyl)benzene and related compounds:
Case Study 1: Antitumor Activity
In a study focused on antitumor compounds, (4-Methylpenta-2,4-diene-2-sulfonyl)benzene analogs were tested against several cancer cell lines. The results indicated that these compounds effectively inhibited cell proliferation through modulation of the spliceosome, leading to significant cytotoxicity in low nanomolar ranges .
Case Study 2: Antimicrobial Effects
A series of Schiff base complexes derived from sulfonyl chlorides were evaluated for their antimicrobial properties. Compounds synthesized from (4-Methylpenta-2,4-diene-2-sulfonyl)benzene exhibited notable antibacterial activity against various pathogens, indicating their potential as therapeutic agents against infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-Methylpenta-2,4-diene-2-sulfonyl)benzene, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via sulfonation of methylbenzene derivatives using sulfur-based reagents. A two-step approach is common:
Sulfonation : Reacting methylbenzylamine with sulfur generates intermediate sulfonated products (e.g., methylbenzenesulfonylhydrazine) .
Chlorination : Treating the intermediate with hydrogen chloride yields the final sulfonyl chloride derivative .
Key parameters include temperature control (≤100°C to avoid decomposition) and stoichiometric ratios of sulfur reagents. Purity is enhanced via recrystallization in ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : -NMR reveals sulfonyl group proximity effects (e.g., deshielded aromatic protons at δ 7.5–8.0 ppm) and diene conjugation (δ 5.5–6.5 ppm for olefinic protons) .
- IR : Strong S=O stretching vibrations near 1350–1150 cm confirm sulfonyl functionality .
- XRD : Single-crystal X-ray diffraction resolves steric effects from the 4-methylpenta-diene moiety, with C–S bond lengths typically ~1.76 Å .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data, such as unexpected reaction regioselectivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:
- Electrophilic Substitution : Meta-directing effects of the sulfonyl group can be validated by comparing Mulliken charges on aromatic carbons .
- Steric Maps : Visualizing molecular electrostatic potentials (MEPs) identifies steric hindrance from the diene group, explaining deviations in substitution patterns .
Q. What strategies mitigate oxidative instability during biological assays, and how can degradation pathways be tracked?
- Methodological Answer :
- Stabilization : Use antioxidant additives (e.g., 0.1% BHT) in assay buffers to inhibit radical-mediated degradation .
- Degradation Tracking : LC-MS/MS monitors oxidative byproducts (e.g., sulfoxides at m/z +16) under accelerated conditions (40°C, 75% humidity) . Parallel -NMR time-course studies correlate degradation kinetics with structural changes .
Q. How do steric and electronic effects of the 4-methylpenta-diene group influence nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The diene group creates a bulky environment, favoring SN1 mechanisms in polar solvents (e.g., DMSO) via carbocation stabilization .
- Electronic Effects : Electron-withdrawing sulfonyl groups activate the benzene ring for nucleophilic attack, but conjugation with the diene reduces electrophilicity at the para position. Kinetic isotope effect (KIE) studies () quantify these competing effects .
Data Contradiction Analysis
Q. Conflicting reports exist regarding antimicrobial activity. How can researchers design experiments to reconcile these discrepancies?
- Methodological Answer :
Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing, controlling variables like inoculum size and growth phase .
Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing the diene with a saturated chain) to isolate the sulfonyl group’s contribution .
Biofilm vs. Planktonic Models : Test activity in biofilm-rich conditions (e.g., using Calgary Biofilm Devices), as conflicting results may stem from assay design .
Q. Why do XRD and NMR data sometimes suggest different conformations in solution vs. solid state?
- Methodological Answer :
- Dynamic Effects : Solution NMR captures time-averaged conformations, while XRD snapshots rigid crystal packing. Variable-temperature NMR (e.g., 298–343 K) detects rotational barriers in the diene group .
- Solvent Interactions : Polar solvents (e.g., DO) stabilize polar conformers via hydrogen bonding, diverging from XRD’s apolar crystal environment .
Methodological Tables
| Technique | Key Application | Example Parameters |
|---|---|---|
| DFT Calculations | Predict regioselectivity in substitutions | B3LYP/6-31G*, SMD solvation model |
| LC-MS/MS | Track oxidative degradation | Column: C18, Gradient: 5–95% MeCN in 20 min |
| Variable-Temperature NMR | Resolve conformational dynamics | Range: 298–343 K, DMSO-d solvent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
